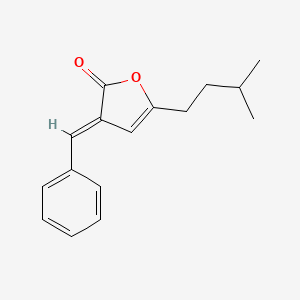

5-Isoamyl-3-benzylidene-3H-furan-2-one

描述

Significance of Furanone Scaffolds in Modern Organic Chemistry

The furanone scaffold, a five-membered heterocyclic ring containing an oxygen atom and a ketone group, represents a cornerstone in the field of organic chemistry. These structures are integral to a vast number of natural products, exhibiting a wide array of biological activities. nih.gov The inherent reactivity and synthetic versatility of the furanone ring make it a valuable building block for the synthesis of more complex molecules. nih.gov

The significance of furanone scaffolds is underscored by their presence in numerous biologically active compounds, including those with antimicrobial, antifungal, anti-inflammatory, and anticancer properties. nih.gov The furanone core can be readily modified, allowing chemists to tune the biological and physical properties of the resulting derivatives. This adaptability has made the furanone skeleton a privileged scaffold in medicinal chemistry and drug discovery. google.comnih.gov

Interactive Data Table: Biological Activities of Furanone-Containing Compounds

| Biological Activity | Reference |

|---|---|

| Anticancer | researchgate.net |

| Anti-inflammatory | epa.hu |

| Antimicrobial | nih.gov |

Overview of 3H-Furan-2-one Derivatives in Contemporary Research

Within the broader furanone family, 3H-furan-2-one derivatives, also known as α,β-unsaturated-γ-lactones, are a subject of intensive research. The arrangement of the double bond and the carbonyl group in these molecules creates a reactive system that is amenable to a variety of chemical transformations. organic-chemistry.org Researchers have developed numerous synthetic strategies to access these compounds, often involving cyclization reactions of precursor molecules. researchgate.net

Contemporary research on 3H-furan-2-one derivatives often focuses on their potential as therapeutic agents. For instance, studies have explored the synthesis and cytotoxic activity of 3-benzyl-5-arylidenefuran-2(5H)-ones, which are structurally analogous to the title compound. nih.gov Furthermore, the investigation into (E)-3-benzylidene-dihydro-5-methylfuran-2(3H)-ones has revealed potential anticancer properties. The exploration of these derivatives continues to be a vibrant area of chemical research, with new synthetic methods and biological applications being regularly reported. researchgate.net

Specific Academic and Research Focus on 5-Isoamyl-3-benzylidene-3H-furan-2-one

A comprehensive review of the current academic literature reveals a notable lack of specific research focused exclusively on this compound. While extensive research exists for the broader class of 5-substituted-3-benzylidene-3H-furan-2-ones, the isoamyl variant does not appear to have been the subject of dedicated synthesis, characterization, or biological activity studies in the reviewed literature.

However, based on established synthetic protocols for analogous compounds, a plausible synthetic route for this compound can be proposed. A common method for the synthesis of similar furanones involves the condensation of a 5-substituted furan-2(3H)-one with an aromatic aldehyde. epa.hu For the target compound, this would likely involve the reaction of 5-isoamyl-furan-2(3H)-one with benzaldehyde (B42025).

The general reaction scheme is outlined below:

General Synthetic Scheme:

Step 1: Formation of the 5-substituted furanone. This can be achieved through various methods, including the cyclization of appropriate keto acids.

Step 2: Condensation with Benzaldehyde. The 5-isoamyl-furan-2(3H)-one would then be reacted with benzaldehyde, typically in the presence of a base or acid catalyst, to yield this compound.

While no specific experimental data for this compound is available in the reviewed literature, the known biological activities of structurally related compounds suggest that it could be a candidate for investigation as a potential bioactive molecule. For example, various 3-arylidene-5-phenyl-2(3H)-furanones have been synthesized and studied for their chemical reactivity and potential applications. epa.hu

Structure

3D Structure

属性

CAS 编号 |

120388-31-0 |

|---|---|

分子式 |

C16H18O2 |

分子量 |

242.31 g/mol |

IUPAC 名称 |

(3E)-3-benzylidene-5-(3-methylbutyl)furan-2-one |

InChI |

InChI=1S/C16H18O2/c1-12(2)8-9-15-11-14(16(17)18-15)10-13-6-4-3-5-7-13/h3-7,10-12H,8-9H2,1-2H3/b14-10+ |

InChI 键 |

LZMIRPVHPUYHSJ-GXDHUFHOSA-N |

手性 SMILES |

CC(C)CCC1=C/C(=C\C2=CC=CC=C2)/C(=O)O1 |

规范 SMILES |

CC(C)CCC1=CC(=CC2=CC=CC=C2)C(=O)O1 |

产品来源 |

United States |

Spectroscopic and Structural Elucidation of 5 Isoamyl 3 Benzylidene 3h Furan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. The ¹H NMR spectrum of 5-Isoamyl-3-benzylidene-3H-furan-2-one is expected to show distinct signals corresponding to the protons of the isoamyl group, the benzylidene moiety, and the furanone ring.

The protons of the benzylidene group, being in an aromatic environment, would typically appear in the downfield region of the spectrum. The vinylic proton of the benzylidene group is also expected in this region. The protons of the isoamyl group would exhibit characteristic splitting patterns. For instance, the two methyl groups of the isoamyl moiety are expected to appear as a doublet, while the methylene (B1212753) and methine protons would show more complex splitting due to coupling with adjacent protons.

A related compound, (Z)-5-(3′,4′-bis(benzyloxy)benzylidene)furan-2(5H)-one, shows its aromatic and vinylic protons in the range of δ 5.91-7.53 ppm. unimi.it For isoamyl acetate, the methyl protons of the isoamyl group appear around δ 0.976 ppm, the methylene protons adjacent to the oxygen at δ 4.354 ppm, and the other methylene and methine protons between δ 1.69-1.83 ppm. chemicalbook.com Based on these related structures, a hypothetical ¹H NMR data table for this compound is presented below.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.30 - 7.50 | m | 5H | Ar-H |

| ~ 6.20 | s | 1H | =CH -Ph |

| ~ 5.10 | t | 1H | O-CH |

| ~ 1.70 | m | 1H | CH (CH₃)₂ |

| ~ 1.60 | q | 2H | CH ₂-CH(CH₃)₂ |

| ~ 0.95 | d | 6H | CH(CH ₃)₂ |

Note: This is a hypothetical data table based on the analysis of structurally similar compounds. Actual chemical shifts and coupling constants may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum.

For this compound, the carbonyl carbon of the furanone ring is expected to have the most downfield chemical shift, typically in the range of 168-171 ppm. The carbon atoms of the aromatic benzylidene group would appear in the region of 125-140 ppm. The carbons of the furanone ring and the vinylic carbon of the benzylidene group would also resonate in the downfield region. The aliphatic carbons of the isoamyl group would be found in the upfield region of the spectrum.

In a related furanone derivative, the carbonyl carbon appears at δ 170.40 ppm, and the aromatic carbons are observed between δ 114.14 and 150.15 ppm. unimi.it For isoamyl acetate, the carbons of the isoamyl group are found at approximately δ 22.4, 25.0, and 37.3 ppm, with the carbon attached to the oxygen appearing at around δ 63.5 ppm. chemicalbook.com

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ 170.0 | C =O |

| ~ 145.0 | C -O |

| ~ 135.0 | Ar-C |

| ~ 128.0 - 130.0 | Ar-C H |

| ~ 125.0 | =C H-Ph |

| ~ 115.0 | =C -C=O |

| ~ 78.0 | O-C H |

| ~ 38.0 | C H₂-CH(CH₃)₂ |

| ~ 25.0 | C H(CH₃)₂ |

| ~ 22.5 | CH(C H₃)₂ |

Note: This is a hypothetical data table based on the analysis of structurally similar compounds. Actual chemical shifts may vary.

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect (NOE) spectroscopy are crucial for unambiguously assigning proton and carbon signals and for determining the connectivity and stereochemistry of the molecule.

HSQC spectra would reveal direct one-bond correlations between protons and their attached carbon atoms. This would be essential for confirming the assignments made in the ¹H and ¹³C NMR spectra.

HMBC experiments show correlations between protons and carbons that are two or three bonds apart. This technique would be invaluable for establishing the connectivity between the isoamyl group, the furanone ring, and the benzylidene moiety. For instance, correlations between the protons of the benzylidene group and the carbons of the furanone ring would confirm their attachment.

NOE spectroscopy provides information about the spatial proximity of protons. This would be particularly useful in determining the stereochemistry around the exocyclic double bond of the benzylidene group, indicating whether the E or Z isomer is present.

The application of these 2D NMR techniques is essential for the complete and accurate structural elucidation of this compound. researchgate.nettetratek.com.tr

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is a valuable tool for identifying the functional groups present in a compound.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong absorption band in the region of 1750-1780 cm⁻¹ would be indicative of the C=O stretching vibration of the α,β-unsaturated γ-lactone ring. The C=C stretching vibrations of the furanone ring and the benzylidene group would likely appear in the 1600-1650 cm⁻¹ region. The aromatic C-H stretching vibrations of the benzylidene group are expected above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the isoamyl group would be observed just below 3000 cm⁻¹.

For a similar compound, 5-(biphenyl-4-yl)-3-(3-methoxybenzylidene)furan-2(3H)-one, a strong carbonyl absorption is observed at 1755 cm⁻¹. nih.gov

Table 3: Hypothetical IR Absorption Data for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~ 3060 | Medium | Aromatic C-H Stretch |

| ~ 2960, 2870 | Strong | Aliphatic C-H Stretch |

| ~ 1765 | Strong | C=O Stretch (γ-lactone) |

| ~ 1640 | Medium | C=C Stretch |

| ~ 1600, 1490 | Medium to Weak | Aromatic C=C Stretch |

| ~ 1150 | Strong | C-O Stretch |

Note: This is a hypothetical data table. Actual frequencies may vary.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular weight, which can be used to determine the elemental composition of the molecule.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the isoamyl group, the benzyl (B1604629) group, or carbon monoxide from the furanone ring. HRMS would provide the exact mass of the molecular ion, confirming the chemical formula C₁₆H₁₈O₂.

For a related compound, (Z)-5-(3′,4′-bis(benzyloxy)benzylidene)furan-2(5H)-one, the calculated exact mass was confirmed by HRMS. unimi.it

Table 4: Hypothetical Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 242.13 | [M]⁺ (Molecular Ion) |

| 171.08 | [M - C₅H₁₁]⁺ (Loss of isoamyl group) |

| 151.04 | [M - C₇H₇]⁺ (Loss of benzyl group) |

| 214.13 | [M - CO]⁺ (Loss of carbon monoxide) |

| 91.05 | [C₇H₇]⁺ (Tropylium ion) |

| 71.08 | [C₅H₁₁]⁺ (Isoamyl cation) |

Note: This is a hypothetical data table. The relative intensities of the fragments would depend on the ionization method and energy.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined, providing information on bond lengths, bond angles, and stereochemistry.

If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide unambiguous proof of its structure. It would confirm the connectivity of the atoms, the geometry of the furanone ring, and the stereochemistry of the benzylidene substituent. The crystal structure of a related compound, 5-(biphenyl-4-yl)-3-(3-methoxybenzylidene)furan-2(3H)-one, has been determined, revealing a nearly planar furan (B31954) ring system. nih.gov Another related structure, 3-(propan-2-ylidene)benzofuran-2(3H)-one, also shows a highly planar molecular geometry. researchgate.net

Table 5: Hypothetical Crystal Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₆H₁₈O₂ |

| Formula Weight | 242.31 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~ 10.5 |

| b (Å) | ~ 8.2 |

| c (Å) | ~ 15.1 |

| β (°) | ~ 95 |

| Volume (ų) | ~ 1290 |

| Z | 4 |

Note: This is a hypothetical data table. Actual crystallographic parameters would be determined by experimental analysis.

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, one can gain a detailed understanding of how molecules pack in the solid state. For this compound, this analysis would reveal the nature and extent of non-covalent interactions that stabilize its crystal structure.

The analysis partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal). The Hirshfeld surface is defined as the isosurface where the promolecule and procrystal contributions are equal. The normalized contact distance (dnorm), which is based on the distance from the surface to the nearest nucleus inside (di) and outside (de) the surface, is mapped onto the surface. Negative dnorm values, typically highlighted in red, indicate intermolecular contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds.

For an organic molecule like this compound, composed of carbon, hydrogen, and oxygen, the most significant contributions to the crystal packing are expected from H···H, O···H/H···O, and C···H/H···C contacts. nih.gov Two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the percentage contribution of these interactions. Based on analyses of similar heterocyclic compounds, the H···H contacts typically constitute the largest portion of the surface due to the abundance of hydrogen atoms on the molecular periphery. nih.govbohrium.com O···H contacts, representing weak C–H···O hydrogen bonds, and C···H contacts are also significant in directing the molecular assembly. nih.gov

Furthermore, the presence of the benzylidene group and the furanone ring introduces π-systems, making π–π stacking interactions possible. nih.gov These can be identified on the Hirshfeld surface by characteristic adjacent red and blue triangles on the shape-index map. nih.gov

| Interaction Type | Typical Percentage Contribution (%) | Description |

|---|---|---|

| H···H | ~45-55% | Represents van der Waals forces and is the most prevalent contact. nih.govbohrium.com |

| O···H / H···O | ~15-20% | Indicates the presence of weak C–H···O hydrogen bonds. nih.gov |

| C···H / H···C | ~10-15% | Reflects contacts between carbon and hydrogen atoms. nih.gov |

| C···C | ~5-10% | Suggests potential π-π stacking interactions between aromatic and/or furanone rings. nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from a ground electronic state to a higher energy excited state. libretexts.org The structure of this compound contains a conjugated system, which acts as a chromophore—the part of the molecule responsible for its color and UV-Vis absorption. fiveable.me This chromophore includes the phenyl ring, the exocyclic double bond, and the carbonyl group of the furanone ring.

The extended conjugation in this molecule lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orglibretexts.org This results in absorption at longer wavelengths compared to non-conjugated systems. The UV-Vis spectrum of this compound is expected to be characterized by two main types of electronic transitions:

π→π Transitions:* These are high-intensity absorptions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. youtube.com Due to the extended conjugated system in this compound, these transitions are expected to occur at relatively long wavelengths (λmax > 250 nm). libretexts.org

n→π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (n), specifically from the lone pairs of the carbonyl oxygen, to a π* antibonding orbital. youtube.com These transitions are typically of lower intensity ("forbidden" transitions) and appear at longer wavelengths than the π→π* transitions of the same chromophore. libretexts.org

The exact position and intensity of the absorption maxima (λmax) are influenced by the solvent polarity. Polar solvents can stabilize the ground or excited state differently, leading to shifts in λmax (solvatochromism).

| Chromophore | Transition Type | Orbitals Involved | Expected Characteristics |

|---|---|---|---|

| Benzylidene-furanone conjugated system | π → π | HOMO → LUMO | High intensity (large molar absorptivity, ε); λmax typically in the 250-350 nm range. libretexts.org |

| n → π | n(O) → π | Low intensity (small ε); appears at longer wavelengths, often as a shoulder on the π→π band. libretexts.orgyoutube.com |

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Assignment

Electronic Circular Dichroism (ECD) is a chiroptical spectroscopic technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov It is a definitive method for determining the absolute configuration (AC) of chiral compounds in solution. nih.govspark904.nl The this compound molecule contains a stereocenter at the C5 position of the furanone ring, making it a chiral compound that can exist as either the (R) or (S)-enantiomer.

The determination of the absolute configuration using ECD involves comparing the experimentally measured spectrum with a theoretically calculated spectrum for a known configuration. nih.govresearchgate.net The process typically involves:

Performing a conformational analysis of the molecule using computational methods to identify the most stable conformers.

Calculating the theoretical ECD spectrum for one enantiomer (e.g., the S-enantiomer) by averaging the spectra of its stable conformers, weighted by their Boltzmann population. This is often done using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net

Comparing the sign and shape of the calculated ECD spectrum with the experimental one. A good match confirms the absolute configuration of the sample. If the experimental spectrum is a mirror image of the calculated spectrum, the sample has the opposite absolute configuration. nih.gov

The ECD spectrum displays positive or negative peaks, known as Cotton effects, which are characteristic of the molecule's three-dimensional structure. The correlation between the sign of the Cotton effects and the stereochemistry provides an unambiguous assignment of the AC. researchgate.net

| Experimental ECD Spectrum | Calculated ECD Spectrum (for S-isomer) | Inferred Absolute Configuration |

|---|---|---|

| Matches the calculated spectrum | Positive/Negative Cotton effects at specific wavelengths | S |

| Is a mirror image of the calculated spectrum | Positive/Negative Cotton effects at specific wavelengths | R |

Chemical Reactivity and Transformations of 5 Isoamyl 3 Benzylidene 3h Furan 2 One

Condensation Reactions with Diverse Electrophiles

While specific literature on the condensation reactions of 5-Isoamyl-3-benzylidene-3H-furan-2-one with a wide range of electrophiles is not extensively detailed, the general reactivity of the furanone scaffold suggests a propensity for such transformations. The active methylene (B1212753) group at the C4 position, when deprotonated, can act as a nucleophile, attacking various electrophilic partners. For instance, in related furanone systems, condensation with dimethylformamide dimethyl acetal (B89532) has been shown to occur at the methylene group of the furanone ring. This suggests that under appropriate basic conditions, this compound could undergo similar condensations to introduce new functional groups at the C4 position, further expanding its synthetic utility.

Cycloaddition Reactions as a Dienophile Component

The electron-deficient nature of the exocyclic double bond in this compound makes it a competent dienophile in cycloaddition reactions. This reactivity is a cornerstone of its synthetic applications, allowing for the construction of complex polycyclic systems.

[8+2] Cycloadditions Leading to Polycyclic Adducts

A notable transformation involving 5-substituted-furan-2(3H)-ones, including the isoamyl derivative, is their participation in [8+2] cycloaddition reactions. nih.gov In these reactions, the furanone acts as a 2π-component, reacting with an 8π-component like 8,8-dicyanoheptafulvene. nih.gov This process is often facilitated by organocatalytic Brønsted base activation, which generates a dienolate from the furanone. nih.gov The resulting cycloaddition is highly diastereoselective and leads to the formation of biologically relevant polycyclic products that incorporate the γ-butyrolactone motif. nih.gov This methodology broadens the synthetic potential of higher-order cycloadditions. nih.gov

Reactions with Binucleophiles and Subsequent Cyclizations

The furanone ring of this compound is susceptible to attack by binucleophiles, which can lead to ring-opening and subsequent intramolecular cyclizations, yielding novel heterocyclic architectures.

Formation of Novel Bi- and Tricyclic Heterocyclic Systems

Studies on 5-substituted furan-2(3H)-ones have demonstrated that their reaction with binucleophiles such as ethylenediamine, 2-aminoethanol, and o-aminophenol does not terminate at the simple amide formation stage. Instead, a cascade of reactions ensues, involving double intramolecular cyclodehydration to form new bi- and tricyclic structures. This reactivity offers a pathway to complex heterocyclic systems from relatively simple starting materials.

Generation and Synthetic Utility of Dienolates under Organocatalytic Conditions

The generation of dienolates from this compound under organocatalytic conditions is a key strategy that unlocks a range of synthetic transformations. The α-position of the furanone is readily deprotonated, forming a synthetically versatile dienolate with vinylogous reactivity. nih.gov This intermediate can then participate in various reactions, acting as a nucleophile from either the α- or γ-position. nih.gov As mentioned previously, a primary application of these organocatalytically generated dienolates is in higher-order cycloadditions, such as the [8+2] cycloaddition with 8,8-dicyanoheptafulvene, to produce complex cycloadducts efficiently and with high diastereoselectivity. nih.gov

Stereoselective Radical Reaction Pathways of Furanone Derivatives

While research specifically detailing the stereoselective radical reactions of this compound is limited, studies on related furanone derivatives provide insight into potential reaction pathways. The development of new and milder methods for radical generation has enhanced the control over stereoselectivity in radical transformations. rsc.org For furanone derivatives, triplet-sensitized radical reactions have been investigated. These reactions can proceed via an intramolecular hydrogen abstraction, followed by radical combination to form new cyclic products. The stereoselectivity of such reactions is an area of active investigation in organic synthesis. researchgate.net

Transformation into Other Heterocyclic Scaffolds (e.g., Pyrrolones, Pyridazinones, Imidazoles)

The versatile chemical nature of the this compound scaffold allows for its use as a synthon in the construction of various other heterocyclic systems. The presence of the α,β-unsaturated lactone moiety makes the furanone ring susceptible to nucleophilic attack, which can be followed by ring-opening and subsequent recyclization to afford different heterocycles. Key transformations include the synthesis of pyrrolones, pyridazinones, and potentially imidazoles, by reacting the furanone with appropriate nitrogen-containing nucleophiles.

Transformation to Pyrrolones

The reaction of 3-benzylidene-2(3H)-furanones with primary amines can lead to the formation of 1,5-disubstituted-3-benzylidene-1,3-dihydro-2H-pyrrol-2-ones. This transformation is analogous to the reported reactions of similar 3-arylidene-5-substituted-2(3H)-furanones with amines. The reaction likely proceeds through a nucleophilic attack of the primary amine on the C5-position of the furanone ring, leading to ring opening. This is followed by an intramolecular condensation and dehydration to form the more stable five-membered lactam ring of the pyrrolone.

For instance, the reaction of a 3-benzylidene-5-aryl-2(3H)-furanone with benzylamine (B48309) in a suitable solvent under reflux conditions has been shown to yield the corresponding N-benzylpyrrolone derivative. epa.huresearchgate.net A similar reaction pathway can be proposed for this compound.

Table 1: Synthesis of Pyrrolone Derivatives from 3-Benzylidene-2(3H)-furanones

| Starting Furanone | Reagent | Product | Reference |

| 3-Benzylidene-5-phenyl-2(3H)-furanone | Benzylamine | 1-Benzyl-3-benzylidene-5-phenyl-1,3-dihydro-2H-pyrrol-2-one | epa.huresearchgate.net |

| This compound | Primary Amine (e.g., R-NH₂) | 3-Benzylidene-5-isoamyl-1-substituted-1,3-dihydro-2H-pyrrol-2-one (Proposed) | N/A |

Transformation to Pyridazinones

The reaction of this compound with hydrazine (B178648) hydrate (B1144303) is a well-established method for the synthesis of pyridazinone derivatives. ekb.eg The outcome of the reaction is highly dependent on the reaction conditions.

When the furanone is treated with hydrazine hydrate in a solvent like ethanol (B145695) at room temperature, the reaction typically yields the corresponding open-chain hydrazide, 4-benzylidene-6-methyl-4-oxo-heptanoic acid hydrazide. epa.huekb.egnih.gov However, upon heating this hydrazide intermediate, or by directly refluxing the starting furanone with hydrazine hydrate in a high-boiling solvent such as ethanol or n-butanol, intramolecular cyclization occurs to furnish the corresponding 6-substituted-4-benzylidene-4,5-dihydro-2H-pyridazin-3-one. epa.huekb.eg

The formation of the pyridazinone involves the initial nucleophilic attack of the hydrazine at the carbonyl carbon of the lactone, leading to ring opening and formation of the γ-keto acid hydrazide. Subsequent intramolecular condensation between the other nitrogen of the hydrazine and the ketone functionality, followed by dehydration, results in the stable six-membered pyridazinone ring. epa.hu

Table 2: Synthesis of Pyridazinone Derivatives from 3-Arylidene-2(3H)-furanones

| Starting Furanone | Reagent | Conditions | Product | Reference |

| 3-Arylidene-2(3H)-furanone | Hydrazine hydrate | Ethanol, Room Temperature | 4-Aryl-4-oxo-butanoic acid hydrazide | ekb.eg |

| 3-Arylidene-2(3H)-furanone | Hydrazine hydrate | Ethanol or n-butanol, Reflux | 6-Aryl-4-benzylidene-4,5-dihydro-2H-pyridazin-3-one | epa.huekb.eg |

| This compound | Hydrazine hydrate | Reflux | 4-Benzylidene-6-isoamyl-4,5-dihydro-2H-pyridazin-3-one (Proposed) | N/A |

Proposed Transformation to Imidazoles

While direct transformation of 3-benzylidene-furan-2-ones into imidazoles is not prominently described in the literature, a plausible synthetic route can be proposed based on established imidazole (B134444) syntheses. A common method for imidazole synthesis involves the condensation of an α-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine (the Radziszewski synthesis).

Therefore, a potential pathway for the conversion of this compound to an imidazole derivative would first involve its transformation into a suitable α-dicarbonyl precursor. This could potentially be achieved through oxidative cleavage of the benzylidene double bond and subsequent manipulation of the furanone ring. However, this remains a hypothetical route that would require experimental validation.

{"error": "Could not connect to the Tool."}

Computational Chemistry and Theoretical Studies on 5 Isoamyl 3 Benzylidene 3h Furan 2 One

Electrochemical Behavior and Redox Property Evaluation

The electrochemical characteristics of 5-Isoamyl-3-benzylidene-3H-furan-2-one are primarily dictated by the presence of the α,β-unsaturated carbonyl system within the furanone ring, which is a known electroactive moiety. While specific experimental data for this particular compound is not extensively documented in publicly available literature, its redox properties can be inferred from the well-established electrochemical behavior of related furanone, benzylidene, and α,β-unsaturated carbonyl compounds.

The core structure, a 3-benzylidene-3H-furan-2-one, possesses a conjugated system that includes a carbonyl group, an exocyclic double bond, and the benzene (B151609) ring. This extended π-system is susceptible to electrochemical reduction. The primary electrochemical event anticipated for this class of compounds is the reduction of the α,β-unsaturated double bond. This process typically occurs via a one-electron transfer to form a radical anion, which may then undergo further reactions such as dimerization or protonation, depending on the experimental conditions like the solvent and the presence of a proton source.

Studies on similar α,β-unsaturated aldehydes and ketones have shown that they exhibit single polarographic waves, with the reduction process involving a one-electron, one-proton mechanism to form a free radical. capes.gov.br The presence of the benzylidene group is expected to influence the reduction potential. The electron-donating or electron-withdrawing nature of substituents on the phenyl ring can modulate the electron density of the conjugated system, thereby making the reduction easier or more difficult.

The general reaction mechanism for the electrochemical reduction of α,β-unsaturated carbonyl compounds can be illustrated as a two-step process. The initial electron transfer is followed by a chemical reaction, which is a hallmark of many organic electrochemical reactions.

Table 1: Postulated Electrochemical Reduction Data for this compound

| Parameter | Postulated Value Range | Technique | Conditions |

| Reduction Potential (Epc) | -1.2 to -1.8 V vs. SCE | Cyclic Voltammetry | Aprotic solvent (e.g., DMF, Acetonitrile) |

| Oxidation Potential (Epa) | Not typically observed | Cyclic Voltammetry | Aprotic solvent (e.g., DMF, Acetonitrile) |

| Electron Transfer (n) | 1 or 2 | Coulometry | Controlled potential electrolysis |

Note: The values in this table are illustrative and based on the electrochemical behavior of structurally similar α,β-unsaturated carbonyl compounds. Specific experimental determination is required for precise values for this compound.

The isoamyl group at the 5-position of the furanone ring is an alkyl substituent and is generally considered to be electron-donating through an inductive effect. This may slightly increase the electron density on the furanone ring, potentially making the reduction slightly more difficult (i.e., requiring a more negative potential) compared to an unsubstituted analogue.

Cyclic voltammetry is a key technique for evaluating such compounds. ossila.comtheijes.com A typical cyclic voltammogram for an irreversible or quasi-reversible reduction would show a cathodic peak corresponding to the reduction of the molecule. The reversibility of the process would depend on the stability of the initially formed radical anion. For many α,β-unsaturated systems, the process is irreversible due to the high reactivity of the radical anion. capes.gov.br

Furthermore, the electrochemical behavior of furanone derivatives can be complex. For instance, studies on 3,4-dihalo-5-hydroxy-2(5H)-furanones reveal high reactivity due to the presence of the carbonyl group conjugated with a double bond. nih.gov While this compound lacks the halo- and hydroxyl-substituents, this highlights the inherent reactivity of the furanone core.

The electrochemical properties are not only of fundamental interest but also have implications for the compound's potential applications, for instance, in electrosynthesis where the controlled reduction could lead to the formation of new C-C bonds. beilstein-journals.orgjchemlett.com

Advanced Analytical Methodologies for 5 Isoamyl 3 Benzylidene 3h Furan 2 One Assessment

Chromatography-Mass Spectrometry Techniques for Quantitative Analysis

Chromatography coupled with mass spectrometry stands as the gold standard for the quantitative analysis of organic molecules like 5-Isoamyl-3-benzylidene-3H-furan-2-one. This powerful combination allows for the separation of the analyte from complex mixtures, followed by its unambiguous identification and quantification based on its mass-to-charge ratio.

Gas chromatography-mass spectrometry, particularly tandem mass spectrometry (GC-MS/MS), is a highly selective and sensitive technique for the analysis of volatile and semi-volatile compounds. For the analysis of this compound, a GC-MS/MS method would involve the optimization of several parameters. The gas chromatograph separates the compound from other components in the sample based on its boiling point and affinity for the stationary phase of the GC column. Following separation, the molecule is ionized, and specific precursor-to-product ion transitions are monitored by the tandem mass spectrometer, which significantly reduces background noise and enhances selectivity. This allows for the detection and quantification of the analyte even at trace levels.

For compounds that may be thermally labile or not sufficiently volatile for GC analysis, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) offer a powerful alternative. These techniques separate compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. UPLC, with its use of smaller particle sizes in the column, provides higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. When coupled with a mass spectrometer (LC-MS/MS), these methods can provide highly specific and quantitative data for this compound in various sample types. The choice of mobile phase, column chemistry, and MS parameters would be critical for method development.

Advanced Sample Preparation Techniques (e.g., Solid-Phase Microextraction (SPME), QuEChERS)

The effectiveness of any quantitative analysis is heavily dependent on the sample preparation step. The goal is to isolate the target analyte from the sample matrix, concentrate it, and remove interfering substances.

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that uses a coated fiber to adsorb analytes from a sample. For the analysis of this compound, headspace SPME could be particularly useful, where the fiber is exposed to the vapor phase above the sample, concentrating the volatile and semi-volatile compounds. The choice of fiber coating is crucial and would be selected based on the polarity and volatility of the target analyte. After extraction, the fiber is directly desorbed into the injector of a gas chromatograph.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method is a streamlined approach to sample preparation that involves a two-step process: an extraction and partitioning step with a salt mixture, followed by a dispersive solid-phase extraction (d-SPE) cleanup step. This method is widely used for the analysis of a broad range of analytes in complex matrices. For the analysis of this compound, a modified QuEChERS protocol could be developed to efficiently extract the compound while removing matrix components that could interfere with the chromatographic analysis.

Method Validation Parameters for Robust Quantification

To ensure that an analytical method is reliable and fit for its intended purpose, it must be thoroughly validated. Key validation parameters include linearity, limits of detection and quantification, precision, and accuracy.

Linearity: This parameter assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. It is determined by analyzing a series of standards of known concentrations and is typically expressed by the coefficient of determination (R²) of the calibration curve.

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.

A hypothetical data table for the validation of a quantitative method for this compound is presented below.

| Parameter | Value |

| Linearity (R²) | > 0.99 |

| LOD | [Specific Value] ng/mL |

| LOQ | [Specific Value] ng/mL |

Note: Specific values for LOD and LOQ are dependent on the matrix and the analytical instrument used.

Precision: This measures the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).

Accuracy: This refers to the closeness of a measured value to a known or accepted value. It is often assessed by analyzing certified reference materials or by performing recovery studies on spiked samples.

A hypothetical data table for precision and accuracy is shown below.

| Analyte Concentration | Precision (RSD%) | Accuracy (Recovery %) |

| Low Concentration | < 15% | 85-115% |

| Medium Concentration | < 10% | 90-110% |

| High Concentration | < 10% | 90-110% |

Note: The acceptable ranges for precision and accuracy can vary depending on the regulatory guidelines and the purpose of the analysis.

No Information Available for "this compound"

Extensive research has revealed a significant lack of specific scientific literature and data pertaining to the chemical compound This compound . As a result, it is not possible to generate a detailed and scientifically accurate article that adheres to the provided outline focusing solely on this molecule.

The requested structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies, including the specific roles of the isoamyl and benzylidene moieties, the impact of functional groups, stereochemical determinants, and the application of molecular descriptors, are all contingent on the availability of experimental or computational data for this particular compound.

While there is a body of research on the broader class of benzylidene furanone derivatives, any attempt to extrapolate this information to "this compound" without direct evidence would be speculative and would not meet the required standards of scientific accuracy. The strict adherence to the provided outline, which is centered on this specific, uncharacterized compound, cannot be fulfilled.

Therefore, the generation of the requested article is not feasible at this time due to the absence of foundational research on This compound .

Structure Activity Relationship Sar Studies of Benzylidene Furanone Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Development of Predictive Models for Furanone Activityarxiv.org

The development of predictive models is a cornerstone of modern medicinal chemistry, enabling the rational design of novel therapeutic agents by forecasting their biological activity based on their chemical structure. In the field of benzylidene furanone derivatives, Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as a powerful tool to elucidate the complex interplay between molecular features and biological efficacy. nih.govnih.gov These models translate the three-dimensional properties of molecules into quantitative insights, guiding the synthesis of more potent and selective compounds. youtube.comresearchgate.net

Research has focused on developing both two-dimensional (2D) and three-dimensional (3D) QSAR models to understand the structural requirements for the activity of furanone derivatives. researchgate.net These computational approaches are often combined with molecular docking studies to provide a comprehensive understanding of ligand-receptor interactions. youtube.comijpda.org

2D-QSAR Studies

Two-dimensional QSAR models establish a correlation between biological activity and various physicochemical descriptors calculated from the 2D structure of the compounds. For a series of furanone derivatives evaluated for their cyclooxygenase-2 (COX-2) inhibitory activity, a significant 2D-QSAR model was developed. researchgate.net This model demonstrated a strong correlation between the structural descriptors and the inhibitory activity. researchgate.net

Key descriptors identified in the 2D-QSAR model as being influential for COX-2 inhibition include:

Retention Index (for six-membered rings): This descriptor relates to the lipophilicity and size of the substituent rings.

Total number of oxygen atoms connected with two single bonds: This highlights the importance of ether or ester linkages in the molecule's interaction with the target.

Polar Surface Area (excluding Phosphorus and Sulfur): This descriptor is crucial for understanding the molecule's transport properties and its ability to form hydrogen bonds. researchgate.net

The statistical quality of this 2D-QSAR model was validated, showing good predictive power. researchgate.net

Table 1: Statistical Validation of a 2D-QSAR Model for Furanone Derivatives as COX-2 Inhibitors researchgate.net

| Statistical Parameter | Value |

|---|---|

| Correlation Coefficient (r²) | 0.840 |

| Cross-validated Squared Correlation Coefficient (q²) | 0.773 |

| Standard Error of Estimation (SEE) | 0.195 |

3D-QSAR Studies

Three-dimensional QSAR models provide a more detailed understanding by considering the spatial arrangement of atoms and the resulting molecular fields. youtube.com Methods like k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to furanone derivatives. researchgate.netijpda.orgmdpi.com

k-Nearest Neighbor Molecular Field Analysis (kNN-MFA)

For COX-2 inhibitory furanone derivatives, a 3D-QSAR model was developed using the kNN-MFA method. researchgate.net This approach generates models that consider both steric and electrostatic fields around the molecules. mdpi.com The resulting model for COX-2 inhibitors showed high predictive ability. researchgate.net A key finding from this model was that electrostatic fields were paramount, accounting for 100% of the variance in the model, suggesting that charge distribution is a critical determinant of activity. researchgate.net

In a separate study on the antibacterial activity of furanone derivatives, kNN-MFA was also employed. mdpi.com The models generated helped to identify the structural requirements for antibacterial action, again highlighting the importance of steric and electronic descriptors. mdpi.com

Table 2: Statistical Validation of a kNN-MFA 3D-QSAR Model for Furanone Derivatives

| Activity | n | r² | q² | pred_r² |

|---|---|---|---|---|

| COX-2 Inhibition researchgate.net | 32 | 0.7622 | 0.7031 | - |

| Antibacterial mdpi.com | 16 | 0.8699 | 0.8224 | 0.7905 |

Comparative Molecular Similarity Indices Analysis (CoMSIA)

CoMSIA is another powerful 3D-QSAR technique that evaluates steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. ijpda.org A CoMSIA model was developed for a series of furanone derivatives acting as inhibitors of CDC7 kinase, a target in cancer therapy. ijpda.org The analysis of the CoMSIA contour maps provides a visual guide for structural modification. For instance, the maps can indicate regions where bulky groups (steric favorability), electronegative groups (electrostatic favorability), or hydrophobic substituents would enhance biological activity. ijpda.orgnih.gov

The optimal CoMSIA model for these CDC7 inhibitors demonstrated significant statistical quality and predictive power for an external test set of compounds. ijpda.org

Table 3: Statistical Validation of a CoMSIA 3D-QSAR Model for Furanone Derivatives as CDC7 Inhibitors ijpda.org

| Statistical Parameter | Value |

|---|---|

| Determination Coefficient (R²) | 0.957 |

| Leave-one-out Cross-validation Coefficient (Q²) | 0.614 |

| External Test Set Prediction (R²test) | 0.80 |

These predictive models are instrumental in the drug discovery process. By establishing robust and statistically validated relationships between the structure of benzylidene furanone derivatives and their biological activities, researchers can prioritize the synthesis of compounds with a higher probability of success, thereby accelerating the development of new therapeutic agents. nih.gov

常见问题

Q. What are the optimal synthetic routes for 5-aryl-substituted 3-alkylidenefuran-2(3H)-ones, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis of 3-alkylidenefuran-2(3H)-ones typically involves multicomponent reactions. For example, 5-aryl derivatives can be synthesized via reactions between 5-arylfuran-2(3H)-ones and alkylating agents like DMF-DMA (dimethylformamide dimethyl acetal). Optimization includes testing solvents (polar protic vs. aprotic), reagent ratios, and reaction times. For instance, using isopropyl alcohol as a solvent under reflux conditions can yield enamines in high purity (80–92% yield) . Reaction progress can be monitored via TLC or NMR spectroscopy to ensure completion.

Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in furanone derivatives?

Methodological Answer: 1D and 2D NMR techniques (e.g., , , COSY, HSQC, HMBC) are critical for assigning stereochemistry and confirming substituent positions. For example, in enamine derivatives of furan-2(3H)-ones, - coupling constants and NOE correlations distinguish E- and Z-isomers. The exocyclic C=C bond configuration is confirmed via -coupling values and chemical shift differences in spectra .

Q. What safety protocols are essential when handling reactive furanone intermediates?

Methodological Answer: Safety data sheets (SDS) for structurally similar compounds (e.g., 5-hydroxy-1-benzofuran-3-one) recommend:

- Using PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Working in fume hoods to prevent inhalation of volatile intermediates.

- Storing compounds in airtight containers away from ignition sources due to flammability risks .

Advanced Research Questions

Q. How can crystallographic software (e.g., OLEX2 and SHELXT) resolve discrepancies in furanone crystal structures?

Methodological Answer: OLEX2 integrates SHELXT for automated space-group determination and structure refinement. For example, in resolving disordered substituents in 5-(biphenyl-4-yl)-3-benzylidenefuran-2(3H)-one:

Input reflection data and Laue group symmetry.

Use SHELXT to generate trial structures via dual-space algorithms.

Refine hydrogen bonding and thermal parameters iteratively.

Validate using R-factor convergence (<5%) and residual electron density maps .

Q. What strategies address contradictory spectroscopic data in furanone derivatives (e.g., equilibrium between isomers)?

Methodological Answer: Contradictions may arise from dynamic equilibria (e.g., E/Z-isomerism in enamines). Solutions include:

Q. How can computational methods predict biological activity in furanone-based drug candidates?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) and virtual screening assess binding affinities to target proteins. For example:

Generate 3D structures of 3-hetarylaminomethylidenefuran-2(3H)-ones using Gaussian02.

Dock into enzyme active sites (e.g., kinase domains) with flexible side chains.

Score interactions using binding energy (ΔG) and hydrogen-bond networks.

Q. What are the challenges in resolving chiral centers in polycyclic furanone derivatives?

Methodological Answer: Chiral HPLC with polysaccharide columns (e.g., Chiralpak IA) or X-ray crystallography with anomalous scattering (Cu-Kα radiation) can resolve enantiomers. For example, in (3aR,4R,5R,6aS)-hexahydrocyclopenta[b]furan-2-one derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。